N-(4-amino-1,2,5-oxadiazol-3-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide
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Overview
Description
2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(4-AMINO-1,2,5-OXADIAZOL-3-YL)ACETAMIDE is a complex organic compound with a molecular formula of C16H14N8O2S and a molecular weight of 382.40 Da . This compound is notable for its intricate structure, which includes a triazinoindole core and an oxadiazole moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(4-AMINO-1,2,5-OXADIAZOL-3-YL)ACETAMIDE typically involves multi-step organic reactionsThe final step involves the attachment of the oxadiazole moiety under controlled conditions to ensure the integrity of the compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(4-AMINO-1,2,5-OXADIAZOL-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group, potentially leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to alter the triazinoindole core or the oxadiazole moiety.
Substitution: Various substituents can be introduced at different positions on the molecule, particularly on the allyl group and the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(4-AMINO-1,2,5-OXADIAZOL-3-YL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Industry: Used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(4-AMINO-1,2,5-OXADIAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The triazinoindole core and the oxadiazole moiety play crucial roles in these interactions, facilitating binding and modulating the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-((5-Propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide: Similar structure but with a propyl group instead of an allyl group.
2-[(5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-(trifluoromethoxy)phenyl)acetamide: Contains a trifluoromethoxy group, which can alter its reactivity and applications.
Uniqueness
The uniqueness of 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(4-AMINO-1,2,5-OXADIAZOL-3-YL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the triazinoindole core and the oxadiazole moiety allows for versatile applications and interactions with a wide range of targets .
Properties
Molecular Formula |
C16H14N8O2S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H14N8O2S/c1-2-7-24-10-6-4-3-5-9(10)12-15(24)19-16(21-20-12)27-8-11(25)18-14-13(17)22-26-23-14/h2-6H,1,7-8H2,(H2,17,22)(H,18,23,25) |
InChI Key |
CYNHJYGPHIOLOQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NON=C4N |
Origin of Product |
United States |
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